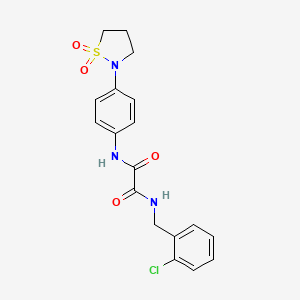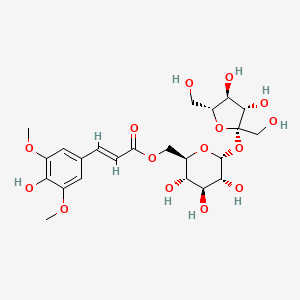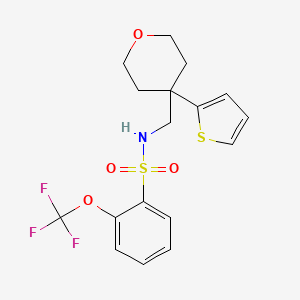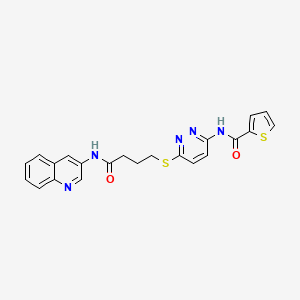
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline moiety, a pyridazine ring, and a thiophene carboxamide group, making it a subject of study for its chemical reactivity and biological activity.
作用机制
Target of Action
It is designed and synthesized for itsanti-tubercular activity against Mycobacterium tuberculosis H37Ra
Mode of Action
It is known to exhibit significant activity against Mycobacterium tuberculosis H37Ra, suggesting it interacts with key proteins or enzymes within the bacterium to inhibit its growth or survival .
Biochemical Pathways
Given its anti-tubercular activity, it likely interferes with essential biochemical pathways in Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth or survival of the bacterium at these concentrations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound undergoes a series of reactions to introduce the amino group at the 3-position.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized separately, often through cyclization reactions involving hydrazine derivatives.
Coupling Reactions: The quinoline derivative is then coupled with a butyl thioester to form the intermediate compound.
Final Assembly: The intermediate is reacted with the pyridazine derivative under specific conditions to form the final compound, incorporating the thiophene carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline moieties.
Reduction: Reduction reactions can target the carbonyl group in the butyl chain.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Medicine
In medicine, research focuses on its pharmacological properties, including its efficacy, toxicity, and mechanism of action. Studies aim to understand how this compound can be used to develop new medications with improved therapeutic profiles.
Industry
In the industrial sector, this compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in electronic devices due to its potential conductive properties.
相似化合物的比较
Similar Compounds
- N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
- N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide stands out due to the presence of the thiophene carboxamide group, which may confer unique electronic properties and reactivity. This makes it particularly interesting for applications in materials science and as a potential therapeutic agent.
属性
IUPAC Name |
N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c28-20(24-16-13-15-5-1-2-6-17(15)23-14-16)8-4-12-31-21-10-9-19(26-27-21)25-22(29)18-7-3-11-30-18/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZXWUJGPTDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B2984505.png)
![3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2984508.png)
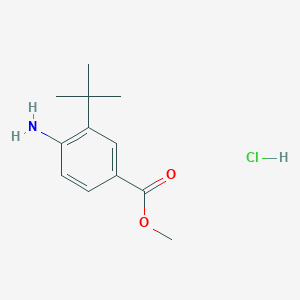
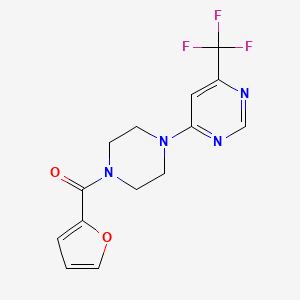
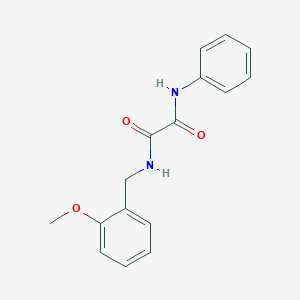
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2984514.png)
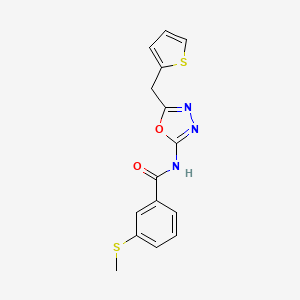
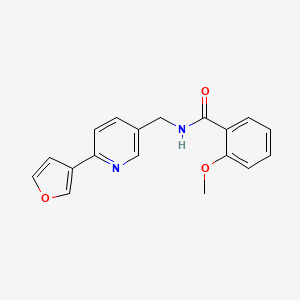
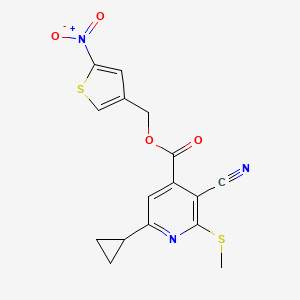
![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2984521.png)
